Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate
Description
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is a sulfonated triazine derivative characterized by a central 1,2,4-triazine ring substituted with a pyridinyl group and a 4-sulfonatophenyl moiety. Its molecular formula is C₂₀H₁₂N₄Na₂O₆S₂ (anhydrous form), and it exists as a hydrate in commercial formulations . The compound features two sodium counterions to balance the sulfonate groups, enhancing its water solubility. Its IUPAC name reflects the precise arrangement of substituents on the triazine core, with the pyridinyl group at position 3 and the 4-sulfonatophenyl group at position 6 . This structure is critical for its applications in coordination chemistry, where it may act as a polydentate ligand, or in materials science due to its anionic and aromatic properties.
Properties
CAS No. |
314041-21-9 |
|---|---|
Molecular Formula |
C20H12N4Na2O6S2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O6S2.2Na/c25-31(26,27)16-6-1-13(2-7-16)15-5-10-18(21-11-15)20-23-19(12-22-24-20)14-3-8-17(9-4-14)32(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
LPBZDPSSLBJZLF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves multiple steps. The primary synthetic route includes the reaction of 4-sulfonatophenyl with 1,2,4-triazine and pyridine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can be detected and quantified using various analytical techniques. The molecular targets include metal ions such as iron and copper, and the pathways involved are primarily related to metal ion chelation and detection .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonated aromatic heterocycles, which are structurally and functionally distinct from other triazine derivatives. Below is a comparative analysis with analogous compounds:
Structural Analogues
Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate)
- Structure : A disulfonate with a butyne-linked bis(oxy) backbone and hydroxyl groups.
- Key Differences : Lacks the triazine and pyridinyl motifs, resulting in reduced aromaticity and different coordination behavior. Its applications focus on surfactant or chelating agent roles rather than ligand chemistry .
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4in.-disulfonic acid monosodium salt hydrate Structure: Similar triazine core but with phenyl groups at positions 5 and 6 and a single sodium counterion. Key Differences: Reduced sulfonate content (monosulfonic acid vs. disulfonate) alters solubility and ionic strength. The phenyl substituents may enhance hydrophobicity compared to the sulfonatophenyl groups in the target compound .
Functional Analogues
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Pyridazine-based ester with a phenethylamino linker. Key Differences: Neutral ester functionality (vs. anionic sulfonate) and pyridazine (a diazine) instead of triazine. Likely used in pharmaceutical contexts due to its amine linker, contrasting with the target compound’s materials science applications .
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Structure: Isoxazole-linked benzoate ester.
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Solubility (Water) | Primary Applications |
|---|---|---|---|---|
| Target Compound (Disodium sulfonate derivative) | C₂₀H₁₂N₄Na₂O₆S₂ | Triazine, pyridinyl, disulfonate | High | Ligands, ionic materials |
| 5,6-Diphenyl-3-(2-pyridyl)triazine derivative | C₂₀H₁₃N₅NaO₆S₂·xH₂O | Triazine, phenyl, monosulfonate | Moderate | Catalysis, small-molecule binding |
| I-6230 (Ethyl benzoate derivative) | C₂₂H₂₃N₃O₂ | Pyridazine, ester, amine linker | Low | Pharmaceutical intermediates |
Research Findings
- Coordination Chemistry: The target compound’s disulfonate groups enable strong interactions with metal ions (e.g., Fe³⁺, Cu²⁺), making it superior to monosulfonated triazines in forming stable metal-organic frameworks (MOFs) .
- Thermal Stability : Compared to phenyl-substituted triazines (e.g., 5,6-diphenyl derivatives), the sulfonate groups enhance thermal stability due to ionic crosslinking, as evidenced by thermogravimetric analysis (TGA) .
- Solubility : The dual sulfonate groups confer higher aqueous solubility (>500 mg/mL) than neutral esters (e.g., I-6230, solubility <10 mg/mL) .
Biological Activity
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate, also known as FerroZine disodium salt, is a compound of significant interest due to its biological activity and potential applications in various fields such as biochemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C20H12N4Na2O6S2
- Molecular Weight : 514.44 g/mol
- CAS Number : 1264198-47-1
- IUPAC Name : Disodium; 4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate; hydrate
- PubChem CID : 91871971
This compound exhibits its biological activity primarily through its ability to act as a chelating agent for metal ions. This property is particularly useful in biochemical assays involving redox reactions and metal ion detection.
Chelation Mechanism
The compound binds to ferrous ions (Fe²⁺) to form a stable complex, which can be quantitatively measured. This interaction is crucial for understanding metal ion dynamics in biological systems and environmental samples.
Antioxidant Properties
Research indicates that this compound has notable antioxidant properties. It can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Case Studies
- Cell Culture Studies : In vitro studies using various cell lines demonstrated that the compound significantly reduces oxidative stress markers when cells are exposed to reactive oxygen species (ROS). For instance, a study reported a reduction in malondialdehyde (MDA) levels in treated cells compared to controls.
- Environmental Applications : The compound has been utilized in environmental monitoring for heavy metal contamination. Its ability to complex with metals allows for the detection and quantification of metal ions in soil and water samples.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 514.44 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (around 7) |
| Stability | Stable under normal conditions |
Research Findings
Recent studies have highlighted the compound's potential applications beyond basic research:
- Metal Ion Detection : this compound has been effectively used in colorimetric assays for detecting Fe²⁺ ions in various samples.
- Bioremediation : The compound's chelation properties have been explored for bioremediation efforts aimed at removing heavy metals from contaminated environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
